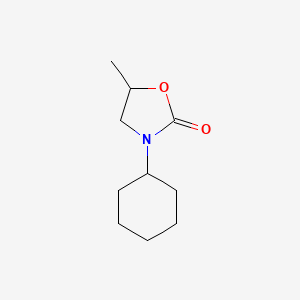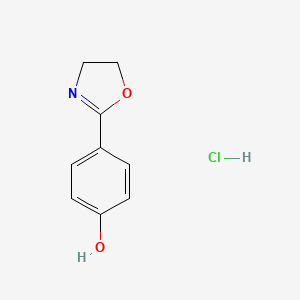![molecular formula C24H36N2O2 B14363951 2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol CAS No. 92633-22-2](/img/structure/B14363951.png)
2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is a complex organic compound characterized by its unique molecular structure, which includes a decane backbone linked to diphenol groups through azanediylmethylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol typically involves the reaction of decane-1,10-diamine with 2-hydroxybenzaldehyde under reflux conditions in an ethanol solution. The reaction mixture is refluxed for several hours, followed by cooling to room temperature to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Aplicaciones Científicas De Investigación
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The azanediylmethylene bridges facilitate binding to metal ions, making it an effective ligand in coordination complexes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Propane-1,3-diylbis(azanediylmethylene)]diphenol
- 2,2’-[Butane-1,4-diylbis(azanediylmethylene)]diphenol
Uniqueness
2,2’-[Decane-1,10-diylbis(azanediylmethylene)]diphenol is unique due to its longer decane backbone, which provides greater flexibility and potential for forming extended coordination networks. This structural feature distinguishes it from similar compounds with shorter alkane backbones .
Propiedades
Número CAS |
92633-22-2 |
|---|---|
Fórmula molecular |
C24H36N2O2 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
2-[[10-[(2-hydroxyphenyl)methylamino]decylamino]methyl]phenol |
InChI |
InChI=1S/C24H36N2O2/c27-23-15-9-7-13-21(23)19-25-17-11-5-3-1-2-4-6-12-18-26-20-22-14-8-10-16-24(22)28/h7-10,13-16,25-28H,1-6,11-12,17-20H2 |
Clave InChI |
NVPDRESVIUDSAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCCCCCCCCNCC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



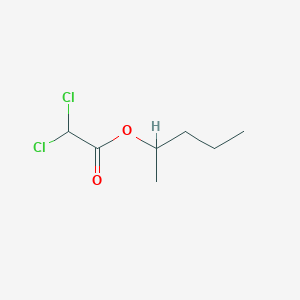

![6-[2-(6-Methoxynaphthalen-1-yl)ethyl]-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14363892.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
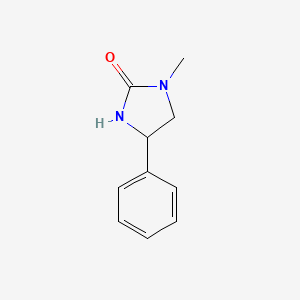
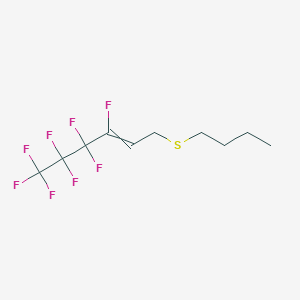

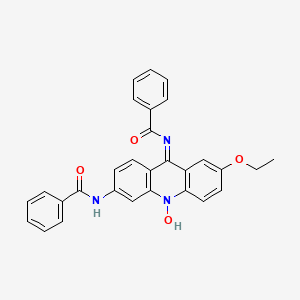
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]](/img/structure/B14363915.png)
